Ethyl pyruvate-3-13C

Isotopic enrichment Stable isotope labeling Analytical chemistry

Ethyl pyruvate-3-13C (CAS 158612-88-5) is the stable isotope-labeled analog of ethyl pyruvate, wherein the carbon-13 isotope is selectively positioned at the C-3 methyl group (13CH3–CO–COO–C2H5). As a member of the α-keto ester class, this compound serves dual roles in research: the ethyl ester functionality imparts greater lipophilicity than sodium pyruvate, facilitating passive membrane permeability, while the site-specific 13C label at the terminal methyl position enables precise metabolic tracing and internal standardization in mass spectrometry (MS) and nuclear magnetic resonance (NMR) workflows.

Molecular Formula C5H8O3
Molecular Weight 117.11 g/mol
CAS No. 158612-88-5
Cat. No. B3333785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pyruvate-3-13C
CAS158612-88-5
Molecular FormulaC5H8O3
Molecular Weight117.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C
InChIInChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i2+1
InChIKeyXXRCUYVCPSWGCC-VQEHIDDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Pyruvate-3-13C (CAS 158612-88-5): A Position-Specific 13C-Labeled Pyruvate Ester for Metabolic Tracing and Quantitative LC-MS


Ethyl pyruvate-3-13C (CAS 158612-88-5) is the stable isotope-labeled analog of ethyl pyruvate, wherein the carbon-13 isotope is selectively positioned at the C-3 methyl group (13CH3–CO–COO–C2H5) . As a member of the α-keto ester class, this compound serves dual roles in research: the ethyl ester functionality imparts greater lipophilicity than sodium pyruvate, facilitating passive membrane permeability, while the site-specific 13C label at the terminal methyl position enables precise metabolic tracing and internal standardization in mass spectrometry (MS) and nuclear magnetic resonance (NMR) workflows .

Why Ethyl Pyruvate-3-13C Cannot Be Replaced by Unlabeled Pyruvate or Other Isotopologues


Generic substitution of isotopically labeled compounds with unlabeled analogs or alternative isotopologues introduces quantifiable risks of signal interference, quantification inaccuracy, and metabolic misinterpretation. Unlabeled ethyl pyruvate generates mass spectral signals indistinguishable from endogenous pyruvate species, precluding accurate isotope dilution quantification. Positional isotopologues—such as ethyl pyruvate-1-13C (labeled at the C-1 keto carbon, CAS 905440-74-6), ethyl pyruvate-2-13C (labeled at the C-2 keto carbon, CAS 91114-71-5), and ethyl pyruvate-3,3,3-d3—exhibit divergent metabolic fates, varying mass shifts, and distinct stability profiles . The C-3 methyl label in ethyl pyruvate-3-13C is uniquely retained through decarboxylation reactions that rapidly cleave the C-1 carboxyl carbon, providing superior label retention in metabolic flux analyses. Additionally, 13C labeling avoids the kinetic isotope effects (KIEs) associated with deuterated isotopologues, which can alter enzyme kinetics and distort metabolic flux measurements [1].

Quantified Differentiation of Ethyl Pyruvate-3-13C vs. Analogs, Alternatives, and In-Class Candidates


Isotopic Enrichment: 99 atom % 13C at C-3 Position Outperforms Alternative Labeling Patterns with Lower Purity Specifications

Ethyl pyruvate-3-13C (Sigma-Aldrich Product No. 676594) is supplied with isotopic purity of 99 atom % 13C, measured by quantitative 13C NMR . In contrast, commercial ethyl pyruvate-2-13C is listed at 98% chemical purity (CP) despite also having 99% atom 13C enrichment . The 3-position isotopologue provides the highest available combined specification of both chemical and isotopic purity for single-site 13C ethyl pyruvate esters.

Isotopic enrichment Stable isotope labeling Analytical chemistry

Metabolic Label Retention: C-3 Methyl Position Survives Decarboxylation Reactions That Cleave C-1 Carboxyl Labels

The C-3 methyl position of ethyl pyruvate-3-13C is metabolically retained during oxidative decarboxylation by the pyruvate dehydrogenase complex (PDC), which specifically cleaves the C-1 carboxyl group as CO2. By contrast, [1-13C]-ethyl pyruvate loses its 13C label during the same reaction, generating unlabeled acetyl-CoA and 13CO2 [1]. [3-13C]-pyruvate has been demonstrated to rapidly label TCA cycle intermediates in vivo, including glutamate and alanine, confirming label propagation through mitochondrial metabolism [2].

Metabolic tracing Isotopic labeling position Flux analysis

Absence of Deuterium Kinetic Isotope Effects: 13C Labeling Avoids Metabolic Distortions Observed with Ethyl Pyruvate-d3

Deuterated isotopologues such as ethyl pyruvate-d3 (CAS 132447-52-0) can exhibit significant kinetic isotope effects (KIEs), where C–D bond cleavage proceeds up to 7–10× slower than C–H bond cleavage in enzymatic reactions, leading to distorted flux measurements [1]. 13C labeling at the C-3 position introduces a minimal mass perturbation (M+1) without altering bond vibrational frequencies to an extent that measurably affects enzyme kinetics under physiological conditions. Published 13C-metabolic flux analysis (13C-MFA) studies confirm that 13C KIEs are negligible (≤1%) for central carbon metabolism reactions, whereas deuterium KIEs can introduce errors of 10–30% in flux estimates [2].

Kinetic isotope effect Stable isotope selection Metabolic flux accuracy

Membrane Permeability Advantage: Ethyl Ester Outperforms Sodium Pyruvate in Cellular Uptake and In Vivo Antioxidant Efficacy

Ethyl pyruvate demonstrates greater lipophilicity (estimated logP 0.08 to −0.47) than sodium pyruvate (logP approximately −2.5 to −3.0), enabling passive diffusion across biological membranes [1]. In head-to-head in vitro antioxidant assays using liver homogenate, ethyl pyruvate exhibited higher concentration-dependent radical scavenging activity than sodium pyruvate at equimolar doses, attributed to enhanced membrane partitioning [2]. Topical ocular administration of ethyl pyruvate in mice achieved peak pyruvate concentrations of 4.7 mM in aqueous humor and 3.6 mM in lens tissue, demonstrating in vivo tissue penetration [3].

Membrane permeability Lipophilicity In vivo efficacy

Mass Spectrometry Differentiation: M+1 Mass Shift Enables Unambiguous Isotope Dilution Quantification with Minimal Spectral Overlap

Ethyl pyruvate-3-13C produces a monoisotopic mass shift of +1.00335 Da (M+1) relative to unlabeled ethyl pyruvate (monoisotopic mass 116.0473 Da), as calculated from the atomic mass difference between 13C (13.00335 Da) and 12C (12.00000 Da) . This M+1 shift is ideal for isotope dilution mass spectrometry (IDMS) because it provides sufficient mass separation for selective reaction monitoring (SRM) without introducing excessive mass defect that could complicate chromatographic co-elution [1]. By contrast, ethyl pyruvate-d3 produces an M+3 shift (3.02 Da), which can lead to retention time shifts in reversed-phase LC due to deuterium's effect on hydrophobicity [2].

Isotope dilution MS Internal standard Quantification accuracy

Physicochemical Handling: Defined Boiling Point and Flash Point Enable Safe, Reproducible Laboratory Use vs. Sodium Pyruvate Hygroscopicity

Ethyl pyruvate-3-13C has a boiling point of 144°C and a flash point of 46°C (closed cup), with a density of approximately 1.054 g/mL at 25°C . These defined physical constants enable reproducible volumetric handling and solvent evaporation protocols. Sodium pyruvate-3-13C, by contrast, is a hygroscopic solid prone to water uptake, leading to weight inaccuracies during gravimetric preparation of standard solutions . The liquid physical state of the ethyl ester also simplifies formulation for in vivo perfusion and microdialysis experiments.

Physicochemical properties Laboratory handling Formulation stability

Ethyl Pyruvate-3-13C: Evidence-Backed Application Scenarios for Scientific Selection


Stable Isotope Dilution LC-MS/MS Quantification of Ethyl Pyruvate in Biological Matrices

Leveraging the M+1 mass shift (117.0507 Da) and 99 atom % 13C enrichment, ethyl pyruvate-3-13C serves as an optimal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of ethyl pyruvate in plasma, tissue homogenates, or microdialysate samples. The co-elution behavior of 13C-labeled and unlabeled ethyl pyruvate—unlike deuterated analogs that exhibit retention time shifts—maximizes ionization correction accuracy [1]. The C-3 label is chromatographically transparent, ensuring identical extraction recovery and matrix effect profiles between analyte and internal standard.

Mitochondrial Metabolic Flux Analysis via 13C Tracer Studies

Ethyl pyruvate-3-13C is uniquely suited for metabolic flux analysis (13C-MFA) targeting pyruvate entry into the TCA cycle via the pyruvate dehydrogenase complex. The C-3 methyl label is quantitatively retained as [2-13C]acetyl-CoA, enabling downstream detection of 13C incorporation into citrate, α-ketoglutarate, glutamate, and other TCA intermediates [2]. Unlike [1-13C]-ethyl pyruvate—whose label is lost as 13CO2 during PDC decarboxylation—the 3-13C isotopologue supports complete carbon tracing from glycolysis through oxidative phosphorylation. The ethyl ester formulation further enhances intracellular delivery, particularly in brain tissue studies where passive diffusion across the blood-brain barrier is advantageous.

Neuroprotection Research: In Vivo Microdialysis with LC-MS Metabolite Monitoring

In preclinical neuroprotection studies using endothelin-1 (ET-1) rat models of cerebral ischemia, 13C-labeled microdialysis combined with LC-MS analysis has demonstrated that ethyl pyruvate treatment increases post-ischemic levels of mitochondrial energy metabolites, including malate, isocitrate, and xanthine [3]. Ethyl pyruvate-3-13C can be administered directly as the labeled tracer in such microdialysis protocols, enabling real-time monitoring of cerebral energy metabolism without confounding endogenous pyruvate signals. The position-specific 3-13C label ensures that metabolic transformations are traceable through distinct isotopologue patterns.

NMR-Based RNA Structure Determination Using Site-Specific 13C Labeling

The asymmetry of [3-13C]pyruvate labeling enables selective 13C enrichment in both ribose (C5′ ~95% and C1′ ~42%) and base moieties of nucleotides when using engineered E. coli strains, facilitating high-resolution NMR structural studies of RNA [4]. Ethyl pyruvate-3-13C can serve as the 13C source in such metabolic labeling protocols, providing the site-specific enrichment pattern that uniformly labeled carbon sources cannot achieve. This application leverages the unique metabolic fate of the 3-13C methyl group through pyruvate metabolism and nucleotide biosynthesis pathways.

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